molecular formula C11H15N B2836268 2,2-Dimethyl-1-phenylcyclopropan-1-amine CAS No. 109296-40-4

2,2-Dimethyl-1-phenylcyclopropan-1-amine

Cat. No. B2836268
CAS RN: 109296-40-4
M. Wt: 161.248
InChI Key: MCSHOUUMXJSRQD-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-phenylcyclopropan-1-amine” is a chemical compound with the CAS Number: 109296-40-4 . It has a molecular weight of 161.25 and its IUPAC name is 2,2-dimethyl-1-phenylcyclopropanamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 . This indicates that the compound has a cyclopropane ring with a phenyl group and an amine group attached to it.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 161.25 .

Scientific Research Applications

Macromolecular Adduct Formation and Metabolism

One study explored the formation and metabolism of heterocyclic amines, focusing on dietary sources from cooked meats and their potential carcinogenicity. This research could provide a context for understanding how cyclopropane derivatives might interact with DNA and proteins at a molecular level, highlighting the importance of studying such compounds for cancer research (Turteltaub et al., 1999).

Synthesis Methods for Allylic Amine and C-Cyclopropylalkylamine

Another study presented dimethylzinc-mediated additions of alkenylzirconocenes to aldimines as a novel methodology for synthesizing allylic amine and C-cyclopropylalkylamine, demonstrating the utility of cyclopropane derivatives in synthetic chemistry. This method highlights the potential of cyclopropane-based compounds in creating complex organic molecules (Wipf et al., 2003).

Supramolecular Organic Salts from 2-Aminoheterocyclic Compounds

Research into the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives led to the formation of supramolecular organic salts. This study underlines the significance of cyclopropane and similar amines in developing new materials with potential applications in nanotechnology and material science (Jin et al., 2011).

Carcinogenic Risk of Heterocyclic Amines

Investigations into the carcinogenic risks of heterocyclic amines in cooked foods provide insight into the environmental and dietary factors influencing cancer development. This area of research is crucial for understanding how cyclopropane derivatives might pose health risks when present in food, informing public health policies (Layton et al., 1995).

Organocatalytic Methodology for Nitrocyclopropane Synthesis

A study on the organocatalytic synthesis of nitrocyclopropanes showcases the innovative approaches to cyclopropane derivative synthesis. This research contributes to the field of organic chemistry by providing new methods for creating functionalized molecules with potential applications in drug development and material science (McCooey et al., 2006).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2,2-Dimethyl-1-phenylcyclopropan-1-amine is Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme that belongs to the amine oxidase family and acts through a flavin adenine dinucleotide (FAD)-dependent manner . It plays an important role in regular physiological processes, such as cell proliferation, hematopoietic cell differentiation, chromosome segregation, and embryo formation .

Mode of Action

This compound interacts with LSD1 by irreversibly reacting with the LSD1 cofactor FAD . This interaction inhibits the activity of LSD1, thereby affecting the demethylation of mono- and dimethyl histone 3 lysine 4 (H3K4me1/2) as well as H3K9me1/2 .

Biochemical Pathways

The inhibition of LSD1 by this compound affects various biochemical pathways. LSD1 selectively catalyzes the demethylation of H3K4me1/2 and H3K9me1/2 through interaction with the androgen receptor . It can also demethylate nonhistone substrates, such as p53, E2F1, STAT3, and DNA methyltransferases, thereby modulating their activity .

Pharmacokinetics

It is known that the compound has a molecular weight of 16125 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of LSD1 by this compound results in changes at the molecular and cellular levels. By inhibiting LSD1, the compound can affect the differentiation, proliferation, migration, and invasion of tumor cells . This makes LSD1 a potential target for antitumor drug discovery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is 4 degrees Celsius , suggesting that it may be sensitive to heat. Additionally, the compound is a liquid , which may affect its solubility and stability in different environments

properties

IUPAC Name

2,2-dimethyl-1-phenylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSHOUUMXJSRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109296-40-4
Record name 2,2-dimethyl-1-phenylcyclopropan-1-amine
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